Cas no 943654-33-9 ((6-Chloro-1H-indol-1-yl)acetic acid)
(6-Chloro-1H-indol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (6-Chloro-1H-indol-1-yl)acetic acid
- (6-CHLORO-INDOL-1-YL)-ACETIC ACID
- MFCD11212282
- (6-chloroindol-1-yl)acetic acid
- SCHEMBL1576364
- 2-(6-chloroindol-1-yl)acetic acid
- OUXDBYYTCZPJLG-UHFFFAOYSA-N
- CS-0251043
- EN300-53286
- Z385445930
- 6-Chloro-indole-1-acetic acid
- 943654-33-9
- (6-chloro-1H-indol-1-yl)aceticacid
- AKOS004938833
- VS-10823
- FT-0711391
- F20131
- 2-(6-chloro-1H-indol-1-yl)acetic acid
- STK638535
- 1H-indole-1-acetic acid, 6-chloro-
- BBL031888
- ALBB-015951
- DA-00446
-
- MDL: MFCD11212282
- Inchi: 1S/C10H8ClNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)
- InChI Key: OUXDBYYTCZPJLG-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C=CN(CC(=O)O)C=2C=1
Computed Properties
- Exact Mass: 209.0243562g/mol
- Monoisotopic Mass: 209.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 42.2Ų
(6-Chloro-1H-indol-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 065258-500mg |
(6-Chloro-1H-indol-1-yl)acetic acid |
943654-33-9 | 500mg |
3851CNY | 2021-05-07 | ||
| Alichem | A199009315-5g |
(6-Chloro-1H-indol-1-yl)acetic acid |
943654-33-9 | 95% | 5g |
$828.40 | 2023-08-31 | |
| Chemenu | CM334210-1g |
(6-chloro-1H-indol-1-yl)acetic acid |
943654-33-9 | 95%+ | 1g |
$326 | 2021-08-18 | |
| TRC | C279040-50mg |
(6-Chloro-1H-indol-1-yl)acetic acid |
943654-33-9 | 50mg |
$ 110.00 | 2022-04-01 | ||
| TRC | C279040-100mg |
(6-Chloro-1H-indol-1-yl)acetic acid |
943654-33-9 | 100mg |
$ 185.00 | 2022-04-01 | ||
| TRC | C279040-250mg |
(6-Chloro-1H-indol-1-yl)acetic acid |
943654-33-9 | 250mg |
$ 365.00 | 2022-04-01 | ||
| Matrix Scientific | 065258-500mg |
(6-Chloro-1H-indol-1-yl)acetic acid |
943654-33-9 | 500mg |
$219.00 | 2023-09-09 | ||
| Matrix Scientific | 065258-1g |
(6-Chloro-1H-indol-1-yl)acetic acid |
943654-33-9 | 1g |
$252.00 | 2023-09-09 | ||
| Matrix Scientific | 065258-5g |
(6-Chloro-1H-indol-1-yl)acetic acid |
943654-33-9 | 5g |
$795.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 065258-500mg |
(6-Chloro-1H-indol-1-yl)acetic acid |
943654-33-9 | 500mg |
3851.0CNY | 2021-07-05 |
(6-Chloro-1H-indol-1-yl)acetic acid Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (6-Chloro-1H-indol-1-yl)acetic acid
Introduction to (6-Chloro-1H-indol-1-yl)acetic Acid (CAS No. 943654-33-9)
Introduction to (6-Chloro-1H-indol-1-yl)acetic Acid (CAS No. 943654-33-9)
Chemical Structure and Properties: (6-Chloro-1H-indol-1-yl)acetic acid, with the CAS registry number 943654-33-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole moiety is further substituted at the 6-position with a chlorine atom, and the acetic acid group is attached at the 1-position of the indole ring. The presence of the chlorine substituent introduces unique electronic and steric properties to the molecule, making it a valuable compound for various applications in drug discovery and chemical synthesis.
Synthesis and Characterization: The synthesis of (6-Chloro-1H-indol-1-yl)acetic acid involves several steps, including the preparation of the indole derivative followed by functionalization with the acetic acid group. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels for this compound. Techniques such as Suzuki coupling, Stille coupling, and other cross-coupling reactions have been employed to synthesize derivatives of this compound with varying substituents. The characterization of this compound typically involves spectroscopic methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), which provide detailed insights into its molecular structure and functional groups.
Biological Activity and Applications: The biological activity of (6-Chloro-1H-indol-1-yl)acetic acid has been extensively studied in recent years. Research has shown that this compound exhibits potential anti-inflammatory, antioxidant, and anticancer properties. For instance, studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), making it a promising candidate for treating inflammatory diseases. Additionally, its antioxidant properties have been attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Recent Research Findings: Recent studies have focused on understanding the mechanism of action of (6-Chloro-1H-indol-1-yl)acetic acid at the molecular level. For example, researchers have investigated its interaction with key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). These studies have provided valuable insights into how this compound modulates cellular signaling pathways and exerts its therapeutic effects. Furthermore, preclinical studies in animal models have shown that this compound can effectively reduce tumor growth and metastasis, highlighting its potential as an anticancer agent.
Pharmacokinetics and Toxicology: Understanding the pharmacokinetics and toxicology of (6-Chloro-1H-indol
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